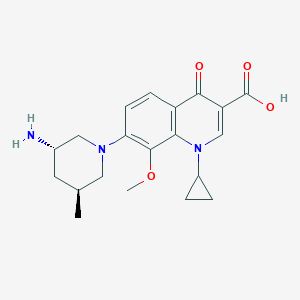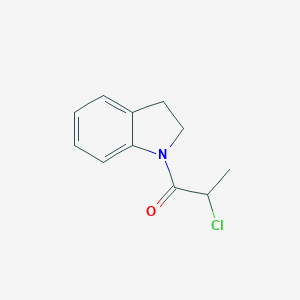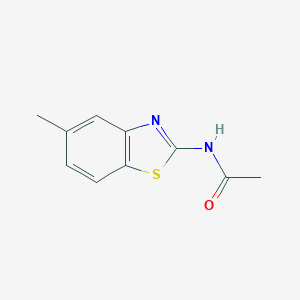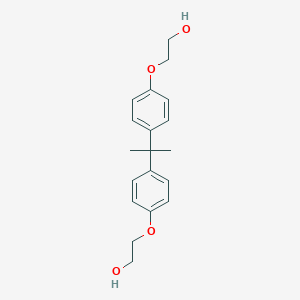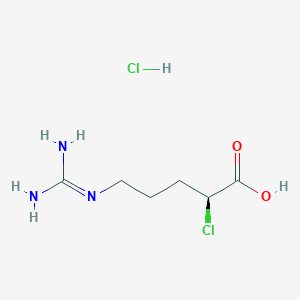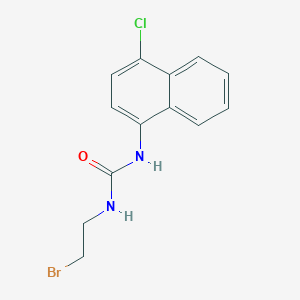
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of urea and has been synthesized using various methods. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
作用机制
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is not well understood. However, it has been suggested that it inhibits protein-protein interactions by binding to a specific site on the protein. This binding prevents the interaction between two proteins, leading to the inhibition of protein function.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, making it a valuable tool for the study of enzyme activity. It has also been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in laboratory experiments is its ability to inhibit protein-protein interactions. This makes it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid toxicity.
未来方向
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in scientific research. One potential direction is the study of its anti-inflammatory properties. It has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Another potential direction is the study of its effects on protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it may be possible to modify this compound to improve its properties, making it even more valuable for laboratory experiments.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. Its ability to inhibit protein-protein interactions and its anti-inflammatory properties make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its use, there are several future directions for the study of this compound, making it an important area of research.
合成方法
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium hydride in DMF. The reaction mixture is then heated to reflux for several hours, after which the product is obtained by filtration and purification. Another method involves the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium methoxide in methanol. The product is then obtained by filtration and purification.
科学研究应用
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. One of the most common applications of this compound is in the study of protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. It has also been used in the study of enzyme activity, as it can inhibit the activity of certain enzymes.
属性
CAS 编号 |
102434-20-8 |
|---|---|
产品名称 |
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- |
分子式 |
C13H12BrClN2O |
分子量 |
327.6 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-(4-chloronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H12BrClN2O/c14-7-8-16-13(18)17-12-6-5-11(15)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H2,16,17,18) |
InChI 键 |
NEBWHEWBRVODCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
其他 CAS 编号 |
102434-20-8 |
同义词 |
1-(2-Bromoethyl)-3-(4-chloro-1-naphthyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)

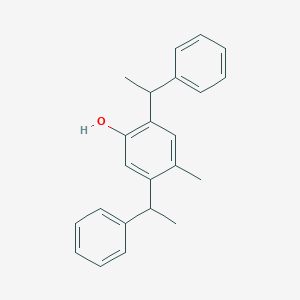


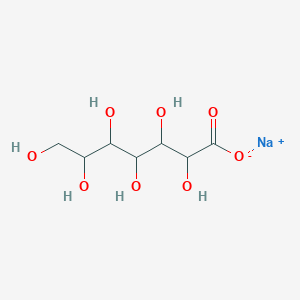
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

